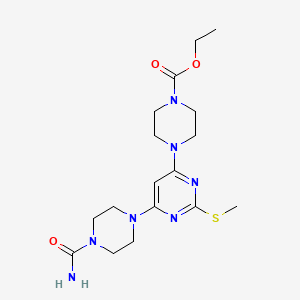

Ethyl 4-(6-(4-(aminocarbonyl)piperazino)-2-(methylsulfanyl)-4-pyrimidinyl)tetrahydro-1(2H)-pyrazinecarboxylate

Description

This compound features a pyrimidine core substituted with a methylsulfanyl group at position 2 and a tetrahydro-1(2H)-pyrazinecarboxylate moiety at position 4.

Properties

IUPAC Name |

ethyl 4-[6-(4-carbamoylpiperazin-1-yl)-2-methylsulfanylpyrimidin-4-yl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N7O3S/c1-3-27-17(26)24-10-6-22(7-11-24)14-12-13(19-16(20-14)28-2)21-4-8-23(9-5-21)15(18)25/h12H,3-11H2,1-2H3,(H2,18,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUEKKMASGXSAEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C2=NC(=NC(=C2)N3CCN(CC3)C(=O)N)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N7O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(6-(4-(aminocarbonyl)piperazino)-2-(methylsulfanyl)-4-pyrimidinyl)tetrahydro-1(2H)-pyrazinecarboxylate, also known by its CAS number 339017-92-4, is a complex organic compound with potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C17H27N7O3S

- Molecular Weight : 409.51 g/mol

- Boiling Point : Approximately 650.9 °C (predicted)

- Density : 1.39 g/cm³ (predicted)

- pKa : 14.58 (predicted)

These properties suggest that the compound is stable at high temperatures and has a relatively high pKa, indicating it may act as a weak base in biological systems.

The compound features a piperazine moiety, which is known for its role in various pharmacological activities. Piperazine derivatives often exhibit activity against numerous targets, including:

- Serotonin Receptors : Modulating serotonin pathways can influence mood and anxiety.

- Dopamine Receptors : Affecting dopaminergic signaling may impact psychotropic effects.

- Enzymatic Inhibition : The presence of the aminocarbonyl group suggests potential inhibitory action on specific enzymes involved in metabolic pathways.

Biological Activity

Recent studies have focused on the biological activity of similar piperazine derivatives, indicating that compounds with structural similarities may exhibit:

- Antitumor Activity : Some piperazine derivatives have shown efficacy in inhibiting cancer cell proliferation.

- Antimicrobial Properties : Compounds containing thiol groups (like methylsulfanyl) are often associated with antimicrobial effects.

- Antidepressant Effects : By modulating neurotransmitter systems, such compounds may provide therapeutic benefits in mood disorders.

Table 1: Summary of Biological Activities

Case Study: Antitumor Activity

A study investigated the antitumor effects of a related piperazine derivative in vitro. The results indicated that the compound inhibited the growth of various cancer cell lines through apoptosis induction and cell cycle arrest. This aligns with the expected activity for this compound due to its structural similarities to known antitumor agents.

Case Study: Antimicrobial Efficacy

Another research effort evaluated the antimicrobial properties of related compounds against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones, suggesting that the presence of the methylsulfanyl group enhances antimicrobial activity. Such findings warrant further investigation into this compound.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research and potential therapeutic applications:

Anticancer Activity

Research has indicated that derivatives of this compound may possess significant anticancer properties. For instance, compounds similar to Ethyl 4-(6-(4-(aminocarbonyl)piperazino)-2-(methylsulfanyl)-4-pyrimidinyl)tetrahydro-1(2H)-pyrazinecarboxylate have shown cytotoxic effects against various cancer cell lines. A notable study demonstrated that a related compound exhibited an IC50 value of 4.36 µM against HCT116 colon cancer cells, suggesting a mechanism involving the inhibition of key signaling pathways associated with cancer cell proliferation .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. In vitro studies suggest that it can protect neuronal cells from oxidative stress and apoptosis induced by neurotoxins. The proposed mechanisms include modulation of neuroinflammatory responses and enhancement of endogenous antioxidant defenses .

Antioxidant Activity

Similar derivatives have demonstrated significant antioxidant properties, which are crucial in preventing oxidative stress-related diseases. For example, compounds structurally related to this compound have shown IC50 values in the range of 10–20 µg/mL against free radicals like DPPH and ABTS .

Case Study 1: Anticancer Efficacy

In a study conducted by Yasuda et al., several piperazine derivatives were synthesized and evaluated for their anticancer activity. One derivative exhibited potent activity against various tumor cell lines, with mechanisms linked to apoptosis induction and cell cycle arrest . This highlights the importance of structural modifications in enhancing biological activity.

Case Study 2: Neuroprotective Properties

A study published in MDPI explored the neuroprotective potential of related compounds through in vivo models. Results indicated that these compounds could significantly reduce markers of neurodegeneration in animal models of Alzheimer's disease, showcasing their potential for therapeutic applications in neurodegenerative disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural elements include:

- Pyrimidine core : Provides a planar heterocyclic base for interactions.

- Methylsulfanyl group : A thioether substituent that may influence lipophilicity and metabolic stability.

- Aminocarbonyl-piperazine: Enhances solubility and hydrogen-bonding capacity.

Table 1: Structural Comparison with Analogous Compounds

Q & A

Q. What are the recommended synthetic routes for Ethyl 4-(6-(4-(aminocarbonyl)piperazino)-2-(methylsulfanyl)-4-pyrimidinyl)tetrahydro-1(2H)-pyrazinecarboxylate, and what key intermediates are involved?

- Methodological Answer : Synthesis involves multi-step strategies:

- Pyrimidine Core Formation : Use nucleophilic substitution or cyclocondensation to introduce the methylsulfanyl and piperazino groups. For example, Stille coupling (using tributylstannane derivatives) can introduce aryl/heteroaryl groups to pyrimidine rings .

- Piperazino-Aminocarbonyl Intermediate : Synthesize 4-(aminocarbonyl)piperazine via carbodiimide-mediated coupling of piperazine with a carbonyl source .

- Tetrahydro-pyrazinecarboxylate Moiety : Employ reductive amination or ring-closing metathesis to form the tetrahydro-pyrazine ring, followed by esterification with ethyl chloroformate .

- Key intermediates include the 2-(methylsulfanyl)-4-pyrimidinyl precursor and the 4-(aminocarbonyl)piperazino derivative.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR confirm substituent positions (e.g., δ 2.5 ppm for methylsulfanyl, δ 3.4–3.8 ppm for piperazine protons) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ ion matching theoretical mass).

- IR Spectroscopy : Peaks at 1700 cm⁻¹ (ester C=O) and 1650 cm⁻¹ (amide C=O) confirm functional groups .

- X-ray Crystallography : Resolves stereochemistry of the tetrahydro-pyrazine ring and confirms regioselectivity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of the piperazino-pyrimidine coupling step?

- Methodological Answer :

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity of the piperazine amine .

- Catalysis : Palladium catalysts (e.g., Pd(PPh3)4) improve coupling efficiency in Stille or Suzuki reactions .

- Temperature Control : Reactions at 80–100°C minimize side products (e.g., over-alkylation) .

- Monitoring : Track progress via TLC or HPLC, and purify intermediates using column chromatography with gradients of ethyl acetate/hexane .

Q. What strategies address contradictions in spectroscopic data when confirming the tetrahydro-1(2H)-pyrazinecarboxylate moiety?

- Methodological Answer :

- Advanced NMR Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the tetrahydro-pyrazine ring .

- Computational Modeling : Density Functional Theory (DFT) predicts NMR chemical shifts for comparison with experimental data .

- Isotopic Labeling : Introduce 13C or 15N labels to trace specific carbons/nitrogens in complex regions .

Contradiction Analysis in Research

Q. How should researchers interpret conflicting data on the compound’s solubility in polar vs. nonpolar solvents?

- Methodological Answer :

- Experimental Replication : Test solubility in DMSO, water, and dichloromethane under controlled temperatures (25°C vs. 40°C) .

- Molecular Dynamics Simulations : Predict solubility parameters (Hansen solubility parameters) to identify optimal solvents .

- pH-Dependent Studies : Assess ionization of the aminocarbonyl group (pKa ~8.5) to explain enhanced water solubility at acidic pH .

Theoretical Framework Integration

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to predict binding affinity to target proteins (e.g., kinase enzymes) .

- QSAR Analysis : Correlate substituent electronic effects (Hammett σ values) with activity data from analogous pyrimidine derivatives .

- ADMET Prediction : SwissADME evaluates pharmacokinetic properties (e.g., logP, bioavailability) to prioritize derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.